N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a hybrid molecule combining a coumarin (2-oxo-2H-chromen-3-yl) core, a phenoxy linker, and a sulfonated thiophene (1,1-dioxido-2,3-dihydrothiophen-3-yl) moiety.
Properties
Molecular Formula |
C21H17NO6S |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H17NO6S/c23-20(22-16-9-10-29(25,26)13-16)12-27-17-7-5-14(6-8-17)18-11-15-3-1-2-4-19(15)28-21(18)24/h1-11,16H,12-13H2,(H,22,23) |
InChI Key |
AZYQRXZYKDXRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)COC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Moiety: Starting from salicylaldehyde and an appropriate phenol derivative, the chromene structure can be synthesized through a condensation reaction.
Synthesis of the Thiophene Derivative: The thiophene ring can be constructed via cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The chromene and thiophene derivatives are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chromene moiety can be reduced to form dihydrochromenes.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfone derivatives, while reduction of the chromene moiety would yield dihydrochromenes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Pharmacological Data (Selected Analogues)
Table 2: Physical Properties of Key Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
